Phenanthrene-9-carboxamidine

Description

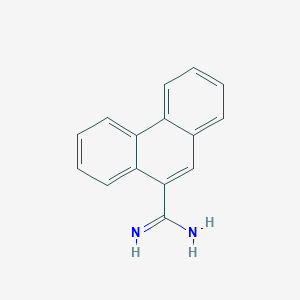

Phenanthrene-9-carboxamidine is a polycyclic aromatic hydrocarbon derivative featuring a carboxamidine (-C(=NH)NH₂) functional group at the 9-position of the phenanthrene scaffold. The carboxamidine group distinguishes it from related compounds by introducing a strongly basic moiety, which may enhance solubility in acidic environments and influence binding interactions in biological systems.

Properties

CAS No. |

885953-86-6 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

phenanthrene-9-carboximidamide |

InChI |

InChI=1S/C15H12N2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17) |

InChI Key |

CSRIDCBXOMSKSR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Phenanthrene-9-carboxamidine and its analogs based on available evidence:

Key Observations:

Functional Group Reactivity :

- The aldehyde group in Phenanthrene-9-carboxaldehyde renders it electrophilic, facilitating reactions like Schiff base formation .

- The thiocarboxamide group in Phenanthrene-9-thiocarboxamide may participate in hydrogen bonding and metal coordination, similar to thioamide-containing drugs .

- This compound ’s basic carboxamidine group likely enhances protonation under physiological conditions, improving solubility and interaction with nucleic acids or enzymes.

Physicochemical Properties :

- Phenanthrene-9-carboxaldehyde exhibits a molecular weight of 206.24 g/mol and standard melting/boiling points consistent with aromatic aldehydes .

- Phenanthrene-9-thiocarboxamide ’s higher molecular weight (237.32 g/mol) reflects sulfur incorporation, which may increase hydrophobicity compared to the carboxamidine analog .

Research Implications and Limitations

- Data Gaps : Direct experimental data on This compound —such as melting points, solubility, and spectral characterization—are absent in the provided evidence.

- Hypothetical Predictions : Computational methods (e.g., Joback or Crippen models) could estimate properties like logP or pKa, leveraging data from Phenanthrene-9-carboxaldehyde .

- Biological Relevance : The carboxamidine group’s basicity may position this compound as a DNA intercalator or enzyme inhibitor, akin to acridine-based therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.